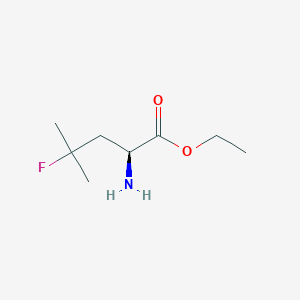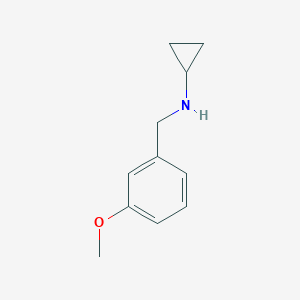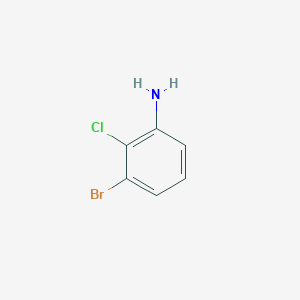
3-Bromo-2-chloroaniline
Übersicht
Beschreibung
3-Bromo-2-chloroaniline is an organic compound with the molecular formula C6H5BrClN . It is used as an organic reagent .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloroaniline involves the reaction of p-chloronitrobenzene in sulfuric acid aqueous solution, with the slow addition of a bromine reagent (bromine or potassium bromate) .Molecular Structure Analysis
The molecular weight of 3-Bromo-2-chloroaniline is 206.47 . The InChI code for this compound is 1S/C6H5BrClN/c7-4-2-1-3-5 (9)6 (4)8/h1-3H,9H2 .Physical And Chemical Properties Analysis
3-Bromo-2-chloroaniline has a melting point of 31-33 °C and a predicted boiling point of 267.1±20.0 °C. It has a predicted density of 1.722±0.06 g/cm3. It is a solid at room temperature and is pale yellow in color .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds :3-Bromo-2-chloroaniline is utilized in the synthesis of novel compounds. For instance, Willett (2001) reported the formation of crystalline compounds involving brominated anilinium cations through the reaction of 3-chloroaniline with CuBr2 in HBr solution, leading to the creation of various bromo-chloroanilinium compounds (Willett, 2001).
Role in Palladium-Catalyzed Reactions :The compound plays a role in palladium-catalyzed reactions. Shen et al. (2004) described its use in the first practical and economical process for synthesizing 2,3-disubstituted indole compounds via palladium-catalyzed indolization of 2-bromo- or chloroanilines (Shen et al., 2004).
Crystallography and Material Science :In crystallography and material science, 3-Bromo-2-chloroaniline derivatives are studied for their molecular structures and properties. Ferguson et al. (1998) explored halogeno-aniline derivatives to understand their molecular linkages and crystal structures (Ferguson et al., 1998).
Environmental Bioremediation :The compound is relevant in environmental bioremediation studies. Kuhn and Suflita (1989) found that chloroanilines, including 3-Bromo-2-chloroaniline derivatives, can be biologically dehalogenated in polluted aquifers under methanogenic conditions (Kuhn & Suflita, 1989).
Synthesis of Schiff Bases :It's also used in the synthesis of Schiff bases. Zhao Fei-wen (2009) reported on the synthesis of a new Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline (Zhao Fei-wen, 2009).
Chemical Polymerization Studies :In chemical polymerization studies, 3-Bromo-2-chloroaniline is used to investigate the polymerization reactions and properties of polymers. Gök et al. (2004) researched the effects of halogen atoms bonded to aromatic rings on the electrical and structural properties of polymers synthesized using various oxidizing agents (Gök et al., 2004).
Photolysis and Radiolysis Studies :It is involved in studies of photolysis and radiolysis. Winarno and Getoff (2002) conducted a study on the degradation of chloroaniline (including 3-Bromo-2-chloroaniline derivatives) in water by ozonation, photolysis, and radiolysis (Winarno & Getoff, 2002).
Electrochemical Studies :The compound is used in electrochemical studies. Hart, Smyth, and Smyth (1981) investigated the oxidative-voltammetric behavior of chloroanilines, including 3-Bromo-2-chloroaniline, at the glassy carbon electrode (Hart, Smyth & Smyth, 1981).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-2-chloroaniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and dyes . .
Mode of Action
As a brominated and chlorinated aniline derivative, it may interact with biological targets through hydrogen bonding or halogen bonding
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It has also been suggested to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . These properties could impact the bioavailability of 3-Bromo-2-chloroaniline, but more research is needed to confirm these findings.
Eigenschaften
IUPAC Name |
3-bromo-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNLHCGTRMCOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152247 | |
| Record name | Benzenamine, ar-bromo-ar-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloroaniline | |
CAS RN |
118804-39-0 | |
| Record name | Benzenamine, ar-bromo-ar-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, ar-bromo-ar-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


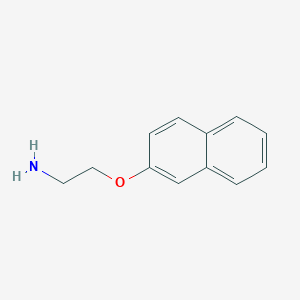
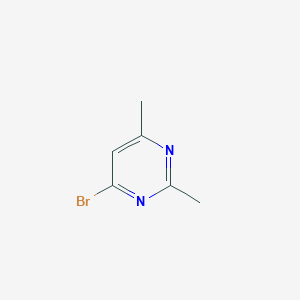
![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
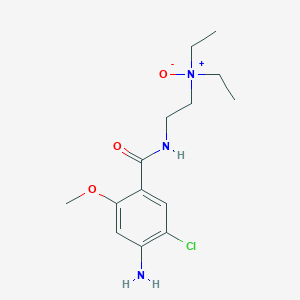
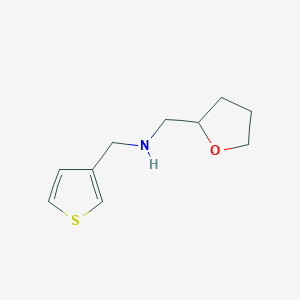
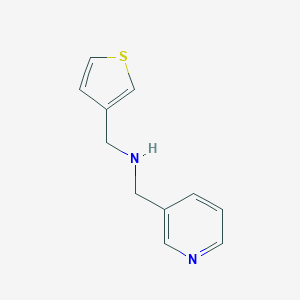
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
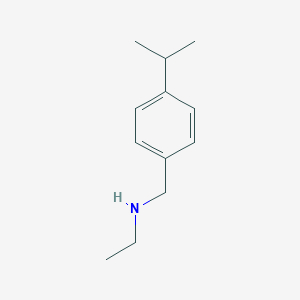
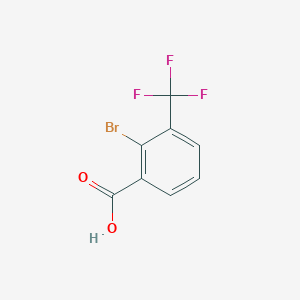
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
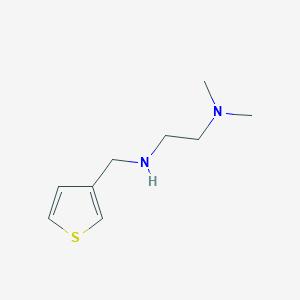
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
